molecular formula C7H18ClNO3S B1415670 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride CAS No. 2206265-94-1

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride

Cat. No.: B1415670
CAS No.: 2206265-94-1
M. Wt: 231.74 g/mol
InChI Key: WKUMFGJKJBPLEB-UHFFFAOYSA-N
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Description

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride is a versatile chemical compound with a wide range of applications in various scientific fields. It is known for its unique properties, making it indispensable in areas such as pharmaceuticals, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride typically involves the reaction of 2-(Propane-2-sulfonyl)-ethanol with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted ethylamine derivatives .

Scientific Research Applications

2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride involves its interaction with molecular targets through its sulfonyl and ethoxy groups. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects. The compound can also participate in cellular pathways, influencing metabolic processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride include:

  • 2-(Propane-2-sulfonyl)-ethanol
  • 2-(Propane-2-sulfonyl)-ethylamine
  • 2-(Propane-2-sulfonyl)-ethoxy-acetic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the sulfonyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions and effects .

Properties

IUPAC Name

2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMFGJKJBPLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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